2-Chloro-3-(4-(1,1-difluoroethyl)piperidin-1-yl)pyrazine
Description
Properties
IUPAC Name |
2-chloro-3-[4-(1,1-difluoroethyl)piperidin-1-yl]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClF2N3/c1-11(13,14)8-2-6-17(7-3-8)10-9(12)15-4-5-16-10/h4-5,8H,2-3,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAMCLMSFBXCDSE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCN(CC1)C2=NC=CN=C2Cl)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClF2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of 2-chloro-3-substituted pyrazines generally involves:
- Starting from a halogenated pyrazine such as 2,3-dichloropyrazine.
- Selective substitution of one chlorine atom by a nucleophile, often a piperidine derivative.
- Introduction of the 1,1-difluoroethyl group on the piperidine nitrogen or via a pre-functionalized piperidine.
This approach allows for regioselective substitution and incorporation of the difluoroethyl group, which is important for the compound’s pharmacological properties.
Preparation of the Pyrazine Core with Halogen Substitution
The pyrazine core with chlorine substitution at the 2-position is typically prepared or obtained commercially as 2,3-dichloropyrazine. This substrate is reactive towards nucleophilic aromatic substitution (SNAr) due to the electron-deficient nature of the pyrazine ring.
Nucleophilic Substitution with Piperidine Derivative
- React 2,3-dichloropyrazine with 4-(1,1-difluoroethyl)piperidine under basic conditions.
- Potassium carbonate or cesium carbonate is commonly used as a base.
- Solvents such as N,N-dimethylacetamide (DMAc) or dimethyl sulfoxide (DMSO) facilitate the reaction.
- Reaction temperatures range from room temperature to 100°C.
- Sealed tubes or inert atmosphere conditions may be employed to improve yields.
| Parameter | Details |
|---|---|
| Starting material | 2,3-Dichloropyrazine |
| Nucleophile | 4-(1,1-difluoroethyl)piperidine |
| Base | Potassium carbonate or cesium carbonate |
| Solvent | N,N-Dimethylacetamide or DMSO |
| Temperature | 50°C to 100°C |
| Reaction time | 2 to 5 hours |
| Yield | Typically moderate (20-40%) |
This method allows selective substitution at the 3-position, leaving the 2-chloro group intact.
Palladium-Catalyzed Cross-Coupling Reactions
For more complex substitutions or to improve regioselectivity and yield, palladium-catalyzed amination (Buchwald-Hartwig amination) is employed.
- Use 2-chloro-3-halopyrazine or 2,3-dichloropyrazine as the electrophilic partner.
- React with 4-(1,1-difluoroethyl)piperidine under palladium catalysis.
- Catalysts such as palladium diacetate with ligands like Xantphos are common.
- Bases like cesium carbonate are used.
- Solvents include 1,4-dioxane and N,N-dimethylformamide (DMF).
- Microwave irradiation or heating at 110°C under inert atmosphere enhances reaction rates.
| Parameter | Details |
|---|---|
| Catalyst | Palladium diacetate |
| Ligand | Xantphos (4,5-bis(diphenylphosphino)-9,9-dimethylxanthene) |
| Base | Cesium carbonate |
| Solvent | 1,4-Dioxane / DMF mixture |
| Temperature | 110°C |
| Reaction time | Overnight (12-16 hours) |
| Atmosphere | Argon or nitrogen inert atmosphere |
| Yield | Low to moderate (3-19%) |
This method is advantageous for coupling complex amines and achieving higher selectivity.
Introduction of the 1,1-Difluoroethyl Group
The 1,1-difluoroethyl substituent on the piperidine nitrogen can be introduced either by:
- Using pre-functionalized 4-(1,1-difluoroethyl)piperidine as the nucleophile in substitution or coupling reactions.
- Alternatively, post-functionalization of the piperidine nitrogen after pyrazine substitution via electrophilic difluoroethylation reagents.
The former approach is more straightforward and commonly applied in pharmaceutical intermediate syntheses.
Representative Experimental Procedure (Hypothetical Based on Literature)
- To a solution of 2,3-dichloropyrazine (1 equiv) in N,N-dimethylacetamide, add 4-(1,1-difluoroethyl)piperidine (1.1 equiv) and potassium carbonate (2 equiv).
- Stir the mixture at 80°C under nitrogen atmosphere for 4 hours.
- After completion, cool the reaction, dilute with ethyl acetate, wash with water and brine, dry over magnesium sulfate.
- Concentrate under reduced pressure and purify by column chromatography to obtain 2-chloro-3-(4-(1,1-difluoroethyl)piperidin-1-yl)pyrazine.
Summary Table of Preparation Methods
| Method Type | Key Reagents/Conditions | Advantages | Yield Range |
|---|---|---|---|
| Nucleophilic Aromatic Substitution (SNAr) | 2,3-Dichloropyrazine, 4-(1,1-difluoroethyl)piperidine, K2CO3, DMAc, 50-100°C | Simple, direct substitution | 20-40% |
| Palladium-Catalyzed Amination | Pd(OAc)2, Xantphos, Cs2CO3, 1,4-dioxane/DMF, 110°C, inert atmosphere | High selectivity, suitable for complex substrates | 3-19% |
| Post-Functionalization of Piperidine | Electrophilic difluoroethylation reagents (less common) | Flexibility in functional group introduction | Variable |
Research Findings and Notes
- The SNAr method is generally preferred for its operational simplicity but may give moderate yields due to competing reactions or incomplete substitution.
- Palladium-catalyzed methods offer better regioselectivity and are favored in complex molecule synthesis, though yields can be lower due to catalyst sensitivity and side reactions.
- Reaction conditions such as solvent choice, temperature, and base strongly influence the yield and purity of the final compound.
- Purification typically involves flash chromatography or preparative HPLC to achieve the desired chemical purity.
- The presence of the difluoroethyl group is critical for modifying the physicochemical and biological properties of the compound, necessitating careful control during synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-(4-(1,1-difluoroethyl)piperidin-1-yl)pyrazine can undergo various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Substitution Reactions: The pyrazine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as methanol or DMF.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium methoxide can yield methoxy-substituted pyrazine derivatives.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Chloro-3-(4-(1,1-difluoroethyl)piperidin-1-yl)pyrazine involves its interaction with specific molecular targets, such as enzymes or receptors, leading to a biological response. The exact pathways and targets can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
2-(1,1-Difluoroethyl)pyrazine
- Structure : Pyrazine with a 1,1-difluoroethyl group at the 2-position.
- Key Differences : Lacks the piperidinyl group and chlorine atom present in the target compound.
- Properties: Simpler structure with molecular weight 144.12 g/mol (C₆H₆F₂N₂).
2-Chloro-3-(1-methanesulfonyl-piperidin-4-yl)-pyrazine
- Structure : Pyrazine with chlorine at the 2-position and a methanesulfonyl-substituted piperidine at the 3-position.
- Key Differences : Replaces the difluoroethyl group with a sulfonyl moiety, enhancing electron-withdrawing character.
- Properties : The sulfonyl group improves solubility in polar solvents but may reduce membrane permeability compared to the difluoroethyl analogue .
2-Chloro-3-(2-methylpropyl)pyrazine
- Structure : Chloropyrazine with a branched alkyl chain (2-methylpropyl) at the 3-position.
- Key Differences: Alkyl substituent vs.
- Properties : Higher hydrophobicity (logP estimated ~2.5) due to the alkyl chain, contrasting with the polar piperidinyl-difluoroethyl group in the target compound .
Piperidine/Piperazine-Based Analogues
(R)-2-Chloro-3-(2-methylpiperazin-1-yl)pyrazine hydrochloride
- Structure : Chloropyrazine with a methyl-substituted piperazine ring.
- Key Differences : Piperazine (two nitrogen atoms) vs. piperidine (one nitrogen); methyl group introduces chirality.
- Properties : The (R)-configuration may influence binding affinity in chiral environments, such as enzyme active sites. The hydrochloride salt enhances aqueous solubility .
1-[4-(4-Chlorophenyl)-2-thiazolyl]-4-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]piperazine
- Structure : Combines piperazine with thiazolyl and trifluoromethylpyridinyl groups.
- Key Differences : Heterocyclic diversity (thiazole, pyridine) introduces multiple sites for π-π interactions and halogen bonding.
- Applications : Such compounds are often explored as kinase inhibitors or antimicrobial agents due to their multifunctional scaffolds .
Substituent Effects on Physicochemical Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | logP* | Solubility (mg/mL)* |
|---|---|---|---|---|---|
| 2-Chloro-3-(4-(1,1-difluoroethyl)piperidin-1-yl)pyrazine | C₁₁H₁₃ClF₂N₃ | 266.70 | Cl, 4-(1,1-difluoroethyl)piperidinyl | ~2.1 | ~0.5 (DMSO) |
| 2-(1,1-Difluoroethyl)pyrazine | C₆H₆F₂N₂ | 144.12 | 1,1-difluoroethyl | ~1.3 | ~10 (Ethanol) |
| 2-Chloro-3-(1-methanesulfonyl-piperidin-4-yl)-pyrazine | C₁₀H₁₃ClN₃O₂S | 286.75 | Cl, methanesulfonyl-piperidinyl | ~0.8 | ~1.2 (Water) |
| 2-Chloro-3-(2-methylpropyl)pyrazine | C₈H₁₁ClN₂ | 170.64 | Cl, 2-methylpropyl | ~2.5 | ~0.3 (DMSO) |
*Estimated using QSPR models or analogous data.
Biological Activity
2-Chloro-3-(4-(1,1-difluoroethyl)piperidin-1-yl)pyrazine is a compound that has garnered attention due to its potential biological activities. This article reviews the existing literature on its biological activity, including cytotoxic effects, antimicrobial properties, and potential therapeutic applications.
Chemical Structure
The compound features a pyrazine ring substituted with a chlorine atom and a piperidine moiety that includes a difluoroethyl group. This unique structure may contribute to its biological properties.
Biological Activity Overview
Research indicates that compounds containing piperidine and pyrazine moieties exhibit diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.
Anticancer Activity
A study on related piperidine derivatives demonstrated significant cytotoxic effects against various cancer cell lines. For instance, compounds with similar structures showed effective inhibition of cell growth in MDA-MB-231 breast cancer cells, with IC50 values indicating potent activity at concentrations as low as 50 µM over 72 hours .
Table 1: Cytotoxic Effects of Piperidine Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| Compound 1 | MDA-MB-231 | 50 | |
| Compound 2 | MDA-MB-231 | 20 | |
| Compound A | A549 (Lung) | 30 |
Antimicrobial Activity
The antimicrobial properties of pyrazine derivatives have also been explored. In a recent study, certain pyrazine derivatives exhibited significant activity against Mycobacterium tuberculosis strains, with minimum inhibitory concentrations (MIC) ranging from 0.5 to 4 µg/mL . This suggests potential applications in treating tuberculosis.
Table 2: Antimicrobial Activity of Pyrazine Derivatives
| Compound | Target Organism | MIC (µg/mL) | Reference |
|---|---|---|---|
| Compound X | M. tuberculosis (standard strain) | 2 | |
| Compound Y | M. tuberculosis (resistant strain) | 0.5 |
Case Studies
- Cytotoxicity in Breast Cancer Cells : A detailed study assessed the cytotoxic effects of synthesized benzoxazolone derivatives against MDA-MB-231 cells. The findings revealed that structural modifications significantly influenced cytotoxicity, with compounds featuring halogen substitutions showing enhanced activity .
- Antimycobacterial Activity : Another study focused on the synthesis and evaluation of pyrazine derivatives against M. tuberculosis. The results indicated that specific substitutions on the pyrazine ring could enhance antimicrobial efficacy while maintaining selectivity against non-target organisms .
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing 2-Chloro-3-(4-(1,1-difluoroethyl)piperidin-1-yl)pyrazine with high purity?
- Methodological Answer: Synthesis requires multi-step reactions, often involving nucleophilic substitution or coupling reactions. Critical factors include solvent selection (e.g., dimethylformamide or acetonitrile), temperature control (50–80°C), and catalysts (e.g., palladium complexes for cross-coupling). Purification via column chromatography or recrystallization is essential to isolate the target compound, with HPLC monitoring to confirm purity (>95%) .
Q. Which spectroscopic techniques are critical for characterizing this compound’s structure?
- Methodological Answer:
- NMR Spectroscopy: 1H/13C NMR identifies substituent positions (e.g., chloro and difluoroethyl groups) and confirms piperidine-pyrazine connectivity.
- Mass Spectrometry (HRMS): Validates molecular weight and fragmentation patterns.
- X-ray Crystallography: Resolves 3D conformation and bond angles, critical for structure-activity relationship (SAR) studies .
Q. How does the lipophilicity of this compound influence its pharmacokinetic properties?
- Methodological Answer: The chloro and difluoroethyl groups enhance lipophilicity (logP ~2.5–3.0), improving membrane permeability but potentially reducing aqueous solubility. Computational tools like MarvinSketch or experimental shake-flask methods can quantify logP. Adjusting substituents (e.g., introducing polar groups) may balance bioavailability and blood-brain barrier penetration .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of structurally similar piperazine-pyrazine derivatives?
- Methodological Answer: Discrepancies (e.g., variable IC50 values in kinase assays) may arise from differences in assay conditions (e.g., ATP concentration, pH) or cellular models. Standardized protocols (e.g., uniform cell lines, controlled incubation times) and meta-analyses of existing data are recommended. Comparative studies using isogenic cell lines can isolate structural effects .
Q. What strategies optimize synthetic routes for scale-up without compromising yield?
- Methodological Answer: Transitioning from batch to flow chemistry improves reproducibility for multi-step syntheses. One-pot reactions (e.g., tandem SN2 and Buchwald-Hartwig couplings) reduce intermediate isolation steps. Solvent recycling and catalyst recovery (e.g., immobilized palladium) enhance cost-efficiency .
Q. How can computational modeling predict the compound’s binding affinity to target receptors?
- Methodological Answer: Molecular docking (AutoDock Vina) and molecular dynamics simulations (AMBER) model interactions with receptors like dopamine D2 or serotonin 5-HT1A. Pharmacophore mapping identifies critical functional groups (e.g., chloro for hydrophobic pockets, piperidine for hydrogen bonding). Validate predictions with SPR (surface plasmon resonance) binding assays .
Q. What in vitro assays are most effective for evaluating its potential as a kinase inhibitor?
- Methodological Answer:
- Kinase Profiling: Use radiometric (33P-ATP) or fluorescence-based (ADP-Glo) assays across a panel of kinases (e.g., EGFR, BRAF).
- Cellular Efficacy: Measure phospho-protein levels via Western blot in cancer cell lines (e.g., A549, MCF-7). Include positive controls (e.g., staurosporine) and dose-response curves (IC50 calculation) .
Q. How do fluorinated substituents (e.g., 1,1-difluoroethyl) modulate metabolic stability compared to non-fluorinated analogs?
- Methodological Answer: Fluorine atoms reduce CYP450-mediated oxidation, prolonging half-life. Compare metabolic stability using liver microsome assays (human vs. rodent). LC-MS/MS tracks metabolite formation (e.g., defluorinated byproducts). Replace difluoroethyl with trifluoromethyl to assess steric vs. electronic effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
